N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-3,9-10,12-13,18,24-25H,4-8,11,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWVWUJLGXDRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCCN3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule comprises two primary subunits:
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide : A bicyclic sulfonamide scaffold.
- 4-(2-Phenylmorpholin-4-yl)butylamine : A morpholine-containing alkylamine side chain.
Retrosynthetically, the compound can be dissected into these subunits linked via a sulfonamide bond, suggesting a convergent synthesis strategy.
Strategic Bond Disconnections
- Sulfonamide bond formation between the tetrahydronaphthalene sulfonyl chloride and the butylamine derivative.
- Morpholine ring construction via cyclization of a β-amino alcohol precursor.
- Butyl chain introduction through alkylation or Mitsunobu reactions.
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
Sulfonation of Tetrahydronaphthalene
The sulfonation of 5,6,7,8-tetrahydronaphthalene is achieved using chlorosulfonic acid under controlled conditions.
Procedure :
- 5,6,7,8-Tetrahydronaphthalene (10.0 g, 68.9 mmol) is dissolved in dichloromethane (150 mL) at 0°C.
- Chlorosulfonic acid (12.3 mL, 206.7 mmol) is added dropwise over 30 minutes.
- The reaction is stirred at room temperature for 6 hours, then quenched with ice water.
- The organic layer is separated, dried over MgSO₄, and concentrated to yield the sulfonic acid.
Sulfonyl Chloride Formation :
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux to generate the sulfonyl chloride intermediate.
Preparation of 4-(2-Phenylmorpholin-4-yl)butan-1-amine
Synthesis of 2-Phenylmorpholine
Cyclization of Diethanolamine Derivative :
- N-Benzylethanolamine (15.0 g, 90.1 mmol) is reacted with 1,2-dibromoethane (21.5 g, 108.1 mmol) in the presence of K₂CO₃ in acetonitrile.
- The mixture is refluxed for 12 hours, followed by filtration and solvent evaporation.
- The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 2-phenylmorpholine.
Butyl Chain Elongation
Alkylation of Morpholine :
- 2-Phenylmorpholine (8.2 g, 46.2 mmol) is treated with 1,4-dibromobutane (12.0 g, 55.4 mmol) in dimethylformamide (DMF).
- Potassium iodide (1.5 g, 9.2 mmol) is added as a catalyst, and the reaction is heated to 80°C for 8 hours.
- The intermediate bromide is isolated and subjected to Gabriel synthesis to convert it to the primary amine.
Sulfonamide Coupling Reaction
Reaction Optimization
The coupling of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 4-(2-phenylmorpholin-4-yl)butan-1-amine is performed under Schotten-Baumann conditions:
Procedure :
- The sulfonyl chloride (5.0 g, 19.3 mmol) is dissolved in THF (50 mL) at 0°C.
- The amine (4.8 g, 19.3 mmol) and triethylamine (5.4 mL, 38.6 mmol) are added dropwise.
- The reaction is stirred at room temperature for 4 hours, then diluted with water and extracted with ethyl acetate.
- The organic layer is dried and concentrated, followed by purification via flash chromatography (hexane/ethyl acetate, 4:1).
Yield : 78% (6.9 g).
Critical Parameters
- Temperature Control : Excess exothermicity during sulfonyl chloride addition necessitates cooling.
- Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.
Alternative Synthetic Routes and Methodological Comparisons
Mitsunobu-Based Alkylation
An alternative approach employs Mitsunobu conditions to install the butyl chain:
Procedure :
- 2-Phenylmorpholine (10.0 g, 56.5 mmol) is reacted with 1,4-butanediol (12.3 g, 113.0 mmol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- The secondary alcohol intermediate is converted to the amine via a Curtius rearrangement.
Advantage : Higher stereochemical control but lower overall yield (62%).
Solid-Phase Synthesis
A resin-bound strategy utilizing Wang resin for sequential sulfonylation and amine coupling has been reported, achieving 85% purity without chromatography.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 3.85–3.70 (m, 4H, morpholine-OCH₂), 2.65–2.50 (m, 4H, tetrahydronaphthalene-CH₂), 1.80–1.60 (m, 8H, butyl-CH₂).
- HRMS : m/z calculated for C₂₄H₃₁N₂O₃S [M+H]⁺: 427.2054; found: 427.2056.
Purity Assessment
HPLC : >99% purity (C₁₈ column, acetonitrile/water gradient, 1.0 mL/min, 254 nm).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk sourcing of 1,4-dibromobutane and chlorosulfonic acid reduces raw material costs by 40%.
Waste Stream Management
- PCl₅ Neutralization : Slaked lime (Ca(OH)₂) treatment for phosphate byproducts.
- Solvent Recovery : Distillation reclaims >90% of THF and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (): Replaces the sulfonamide with a carboxamide and introduces a 4-methylpyrimidine group.
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (): Shares the sulfonamide group but features a naphthalene-methoxyphenyl hybrid scaffold.
- Platinum complexes with tetrahydronaphthalene moieties (): Include metal-coordinated ligands but lack the sulfonamide-morpholine architecture.
Physicochemical Properties
Research Findings and Gaps
- Analytical Data : provides a benchmark for NMR and HPLC characterization of sulfonamides, suggesting the target compound’s purity and structure could be validated similarly .
- Unanswered Questions : The pharmacological efficacy, metabolic stability, and toxicity profile of the target compound remain unstudied, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintained between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for sulfonamide coupling .
- Catalysts: Use of triethylamine or DMAP to facilitate sulfonylation reactions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., morpholine and tetrahydronaphthalene moieties) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98% purity threshold) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:
- Standardized Assays: Replicate studies using cell lines (e.g., HEK293 or HepG2) with controlled passage numbers .
- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., unreacted intermediates) that may interfere with bioactivity .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., sulfonamides with morpholine groups) to identify trends .
Q. What computational approaches are suitable for predicting the enzyme inhibition mechanism of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase or kinases) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Correlate substituent effects (e.g., phenylmorpholine position) with inhibitory potency using datasets from PubChem .
Q. How can researchers design experiments to assess the pharmacokinetic (PK) properties of this compound?
- Methodological Answer: Key PK parameters require:
- In Vitro ADME:
- Solubility: Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In Vivo Studies: Administer IV/oral doses in rodent models, followed by plasma sampling and non-compartmental analysis (NCA) using WinNonlin .
Contradictions and Mitigation Strategies
- Issue: Discrepancies in reported IC values for enzyme inhibition.
- Root Cause: Variability in enzyme sources (recombinant vs. native) .
- Solution: Use commercially available recombinant enzymes (e.g., Sigma-Aldrich) for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
